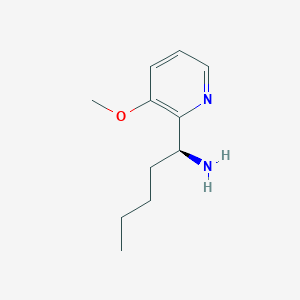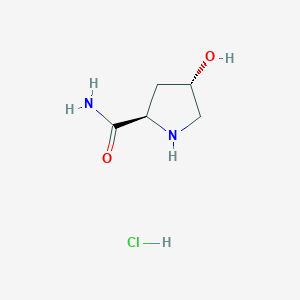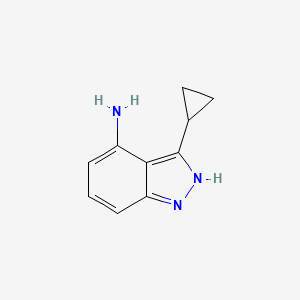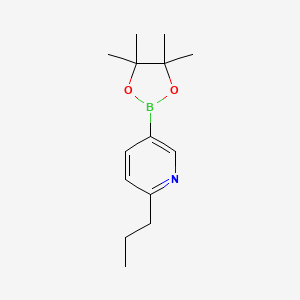![molecular formula C7H3BrF3N3 B15225372 5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine](/img/structure/B15225372.png)
5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine is a heterocyclic compound that features a unique bicyclic structure. This compound is part of the pyrrolo[2,1-f][1,2,4]triazine family, which has garnered significant interest due to its potential applications in medicinal chemistry and material science. The presence of bromine and trifluoromethyl groups in its structure enhances its reactivity and potential for various chemical transformations.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine can be achieved through several methods:
Synthesis from Pyrrole Derivatives: This method involves the cyclization of pyrrole derivatives with appropriate reagents to form the triazine ring.
Bromohydrazone Formation: This route involves the formation of bromohydrazone intermediates, which then undergo cyclization to form the pyrrolo[2,1-f][1,2,4]triazine core.
Multistep Synthesis: A more complex approach involves multiple steps, including the formation of intermediate compounds that are subsequently cyclized to form the final product.
Industrial Production Methods
Industrial production of this compound typically involves optimizing one of the synthetic routes mentioned above for large-scale synthesis. This includes scaling up the reaction conditions, ensuring the availability of starting materials, and implementing efficient purification techniques to obtain the compound in high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles, leading to the formation of diverse derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, which can modify its electronic properties and reactivity.
Cyclization Reactions: The presence of the triazine ring allows for further cyclization reactions, leading to the formation of more complex structures.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include:
Nucleophiles: For substitution reactions, nucleophiles such as amines, thiols, and alkoxides are commonly used.
Oxidizing Agents: Oxidizing agents like hydrogen peroxide and potassium permanganate are used for oxidation reactions.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are employed for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to changes in the oxidation state of the compound .
Aplicaciones Científicas De Investigación
5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as a kinase inhibitor, which can be used in cancer therapy.
Material Science: The unique electronic properties of the compound make it suitable for use in organic electronics and optoelectronic devices.
Biological Research: The compound’s ability to interact with various biological targets makes it a valuable tool in studying cellular pathways and mechanisms.
Mecanismo De Acción
The mechanism of action of 5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine involves its interaction with specific molecular targets. For example, as a kinase inhibitor, the compound binds to the active site of kinases, preventing their activity and thereby inhibiting cellular proliferation in cancer cells . The presence of the bromine and trifluoromethyl groups enhances its binding affinity and specificity for these targets .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to 5-Bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine include:
5-Bromo-2-chloropyrrolo[2,1-f][1,2,4]triazine: This compound has a chlorine atom instead of a trifluoromethyl group, which affects its reactivity and applications.
5-Bromo-pyrrolo[2,1-f][1,2,4]triazine:
Uniqueness
The uniqueness of this compound lies in the presence of both bromine and trifluoromethyl groups, which enhance its reactivity and potential for various applications. The combination of these functional groups provides a balance of electronic and steric effects, making it a versatile compound for research and industrial applications .
Propiedades
Fórmula molecular |
C7H3BrF3N3 |
|---|---|
Peso molecular |
266.02 g/mol |
Nombre IUPAC |
5-bromo-2-(trifluoromethyl)pyrrolo[2,1-f][1,2,4]triazine |
InChI |
InChI=1S/C7H3BrF3N3/c8-4-1-2-14-5(4)3-12-6(13-14)7(9,10)11/h1-3H |
Clave InChI |
HIAOUGCRAJYSSW-UHFFFAOYSA-N |
SMILES canónico |
C1=CN2C(=C1Br)C=NC(=N2)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-Chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylic acid](/img/structure/B15225298.png)




![(2R,3R,4S,5R)-2-(12-amino-3-oxa-7,9,11-triazatricyclo[6.4.0.02,6]dodeca-1(12),2(6),4,8,10-pentaen-7-yl)-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B15225333.png)
![2-Bromobenzo[h]quinazoline](/img/structure/B15225338.png)




![2-Azabicyclo[2.2.2]octan-4-amine](/img/structure/B15225360.png)
![(S)-5-benzyl-6-methyl-2-oxa-5,8-diazaspiro[3.5]nonane](/img/structure/B15225373.png)
